![molecular formula C12H18OSi B14204416 4-[Dimethyl(phenyl)silyl]but-2-en-1-ol CAS No. 834907-70-9](/img/structure/B14204416.png)
4-[Dimethyl(phenyl)silyl]but-2-en-1-ol
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Overview
Description
4-[Dimethyl(phenyl)silyl]but-2-en-1-ol is a silicon-containing organic compound characterized by a dimethyl(phenyl)silyl group attached to a butenol backbone. Its structure combines the steric bulk of the silyl group with the reactivity of the allylic alcohol moiety, making it a candidate for applications in asymmetric catalysis, polymer chemistry, and medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[Dimethyl(phenyl)silyl]but-2-en-1-ol typically involves the hydrosilylation of 4-phenyl-1-butyne with dimethylphenylsilane in the presence of a platinum catalyst. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction conditions often include moderate temperatures (50-80°C) and a solvent like toluene or hexane .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures consistent product quality and higher yields. The reaction conditions are optimized for scalability, including precise control of temperature, pressure, and catalyst concentration .
Chemical Reactions Analysis
Types of Reactions
4-[Dimethyl(phenyl)silyl]but-2-en-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The double bond in the butenol side chain can be reduced to form a saturated alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.
Substitution: Reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) are used for halogenation.
Major Products
Oxidation: Formation of 4-[Dimethyl(phenyl)silyl]but-2-en-1-one.
Reduction: Formation of 4-[Dimethyl(phenyl)silyl]butan-1-ol.
Substitution: Formation of 4-[Dimethyl(phenyl)silyl]but-2-en-1-chloride or 4-[Dimethyl(phenyl)silyl]but-2-en-1-bromide.
Scientific Research Applications
4-[Dimethyl(phenyl)silyl]but-2-en-1-ol has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex organosilicon compounds.
Biology: Investigated for its potential as a bioactive molecule in drug discovery and development.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of advanced materials, such as silicone-based polymers and coatings
Mechanism of Action
The mechanism of action of 4-[Dimethyl(phenyl)silyl]but-2-en-1-ol involves its interaction with various molecular targets. The silicon atom’s unique electronic properties allow it to participate in diverse chemical reactions, influencing the compound’s reactivity and stability. The hydroxyl group and the double bond in the butenol side chain also contribute to its chemical behavior, enabling it to form hydrogen bonds and undergo nucleophilic addition reactions .
Comparison with Similar Compounds
However, the compound described in the evidence, 4-(1,1-difluoro-4-(p-tolyl)but-1-en-2-yl)-1,1'-biphenyl (4), shares superficial similarities in its unsaturated hydrocarbon chain and aromatic substituents. Below is an inferred comparison based on general chemical principles and indirect
Table 1: Key Properties of 4-[Dimethyl(phenyl)silyl]but-2-en-1-ol vs. 4-(1,1-difluoro-4-(p-tolyl)but-1-en-2-yl)-1,1'-biphenyl
Key Differences:
Electronic Effects : The silyl group in This compound is electron-donating, whereas the difluoroalkene in Compound 4 is electron-withdrawing, altering their respective reactivities in nucleophilic or electrophilic environments.
Steric Environment : The dimethyl(phenyl)silyl group introduces significant steric hindrance compared to the planar biphenyl system in Compound 4 , impacting their utility in stereoselective reactions.
Stability : Silyl ethers are generally hydrolytically unstable under acidic or basic conditions, while fluorinated alkenes (as in Compound 4 ) exhibit enhanced stability against degradation .
Research Findings and Limitations
No peer-reviewed studies specifically addressing this compound were identified in the provided evidence. The synthesis and applications of Compound 4 (from the evidence) suggest that fluorinated alkenes are prioritized in materials science, whereas silicon-containing allylic alcohols remain underexplored. This gap highlights a need for further research into the catalytic and thermodynamic properties of silylated butenols.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 4-[Dimethyl(phenyl)silyl]but-2-en-1-ol, and how can reaction conditions be optimized for yield improvement?
- Methodological Answer : The compound is typically synthesized via silylation of allylic alcohols using dimethylphenylsilyl chloride under inert conditions. A key step involves protecting the hydroxyl group prior to silylation to avoid side reactions. Optimization parameters include:
- Temperature : Maintaining −78°C during silylation minimizes undesired byproducts.
- Catalysts : Lewis acids like BF₃·OEt₂ enhance silylation efficiency .
- Purification : Column chromatography with silica gel (hexane/ethyl acetate gradient) isolates the product. Yield improvements (70–85%) are achieved by controlling stoichiometry and moisture levels .
Q. How should researchers characterize the stereochemical configuration of this compound, and what analytical techniques are most effective?
- Methodological Answer : Stereochemical analysis requires:
- NMR Spectroscopy : 1H and 13C NMR identify coupling constants (e.g., JH−H for double-bond geometry). NOESY confirms spatial proximity of substituents.
- Chiral HPLC : Resolves enantiomers using chiral stationary phases (e.g., cellulose tris(3,5-dimethylphenylcarbamate)).
- X-ray Crystallography : Definitive confirmation of absolute configuration via single-crystal analysis .
Q. What safety precautions are critical when handling this compound in laboratory settings?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and safety goggles.
- Ventilation : Use fume hoods to avoid inhalation of volatile silyl intermediates.
- Spill Management : Neutralize with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste .
Advanced Research Questions
Q. What strategies are effective for achieving enantioselective synthesis of this compound, and how can chiral auxiliaries or catalysts be employed?
- Methodological Answer : Enantioselective synthesis leverages:
- Chiral Catalysts : Palladium complexes with BINAP ligands induce asymmetry during allylic silylation (up to 92% ee) .
- Chiral Auxiliaries : Evans oxazolidinones temporarily direct stereochemistry, later removed via hydrolysis.
- Kinetic Resolution : Enzymatic methods (e.g., lipases) selectively hydrolyze one enantiomer .
Q. How can computational chemistry methods predict the reactivity and stability of this compound under various experimental conditions?
- Methodological Answer :
- DFT Calculations : Model transition states to predict regioselectivity in silylation (e.g., Gaussian09 with B3LYP/6-31G* basis set).
- Molecular Dynamics (MD) : Simulate solvent effects on reaction pathways (e.g., THF vs. DCM).
- Thermodynamic Stability : Calculate Gibbs free energy changes (ΔG) for intermediate steps .
Q. How should researchers resolve contradictions in reported spectroscopic data for this compound (e.g., conflicting NMR shifts)?
- Methodological Answer : Contradictions arise from solvent polarity, concentration, or impurities. Resolve via:
- Standardized Protocols : Use deuterated solvents (CDCl₃) and internal standards (TMS).
- 2D NMR : HSQC and HMBC correlate ambiguous signals to resolve assignments.
- Reproducibility : Cross-validate with independent syntheses and literature comparisons .
Q. What role does the silicon moiety play in the compound’s reactivity, and how does it compare to carbon-based analogs in cross-coupling reactions?
- Methodological Answer : The dimethyl(phenyl)silyl group:
- Stabilizes β-Carbocations : Enhances electrophilicity for nucleophilic additions.
- Facilitates Cross-Couplings : Silicon’s transmetalation efficiency in Stille couplings surpasses carbon analogs (2–3× faster kinetics).
- Steric Effects : The bulky phenyl group directs regioselectivity in Diels-Alder reactions .
Q. Key Research Findings
Properties
CAS No. |
834907-70-9 |
---|---|
Molecular Formula |
C12H18OSi |
Molecular Weight |
206.36 g/mol |
IUPAC Name |
4-[dimethyl(phenyl)silyl]but-2-en-1-ol |
InChI |
InChI=1S/C12H18OSi/c1-14(2,11-7-6-10-13)12-8-4-3-5-9-12/h3-9,13H,10-11H2,1-2H3 |
InChI Key |
MOAICEPVRGPCJB-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(CC=CCO)C1=CC=CC=C1 |
Origin of Product |
United States |
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